Diprovocim was discovered as part of a research initiative aimed at identifying new TLR agonists. The compound's classification falls within the category of immunomodulators, specifically targeting the innate immune system by activating TLRs, which play a crucial role in pathogen recognition and the subsequent immune response . The chemical structure of Diprovocim is represented by the formula .
The synthesis of Diprovocim involves multiple steps characterized by structure-activity relationship (SAR) studies that enhance its potency. Initial compounds were screened from a library containing nearly 100,000 entries, leading to the identification of active linkers and enantiomers that contributed to the compound's efficacy. The most potent variant, Diprovocim-1, was synthesized using specific pyrrolidine and dicarboxylic acid derivatives .
The synthetic route typically includes:
Diprovocim's molecular structure reveals unique features that differentiate it from other known TLR agonists. The compound's design allows for effective binding to TLR2/TLR1 heterodimers, facilitating receptor dimerization necessary for immune activation. Structural studies show that two Diprovocim molecules can bind within the ligand-binding pocket formed between two TLR2 ectodomains, highlighting its distinct interaction profile compared to traditional lipopeptide ligands .
Key structural data include:
Diprovocim primarily engages in biochemical reactions that lead to the activation of TLR2/TLR1 signaling pathways. Upon binding, it induces:
The mechanism by which Diprovocim activates these receptors involves conformational changes that facilitate intracellular signaling cascades leading to cytokine production.
The mechanism through which Diprovocim exerts its effects involves several key steps:
Data indicate that Diprovocim’s action results in robust immune responses, making it a candidate for therapeutic applications in immunotherapy.
Diprovocim exhibits several notable physical and chemical properties:
These properties are critical for formulating Diprovocim for use in laboratory or clinical settings.
Diprovocim has significant potential applications in various fields:
The exploration of Toll-like Receptor (TLR) agonists spans over a century, originating with William Coley’s observations in the 1890s that bacterial infections could induce tumor regression. This led to the development of "Coley’s toxins," a mixture of heat-killed bacteria later understood to contain pathogen-associated molecular patterns (PAMPs) that activate TLR pathways [7]. By the late 20th century, immunologists identified TLRs as critical pattern recognition receptors (PRRs) that bridge innate and adaptive immunity. TLR2, in particular, emerged as a key sensor for bacterial lipopeptides, forming heterodimers with TLR1 or TLR6 to initiate myeloid differentiation primary response 88 (MyD88)-dependent signaling cascades. These pathways drive nuclear factor kappa B (NF-κB) activation, dendritic cell maturation, and cytokine production – processes essential for antitumor immunity [2] [7]. Early TLR agonists like Bacillus Calmette-Guérin cell-wall skeletons (BCG-CWS) and monophosphoryl lipid A (MPL) demonstrated clinical utility but faced limitations due to structural heterogeneity, impurity-related toxicity, and complex synthesis. This spurred demand for synthetically accessible, chemically defined TLR agonists with improved pharmacologic profiles [7].
Diprovocim was discovered through a rational high-throughput screening (HTS) campaign of ~100,000 synthetic compounds designed to promote cell-surface receptor dimerization. The primary assay measured tumor necrosis factor-alpha (TNF-α) release from phorbol 12-myristate 13-acetate (PMA)-differentiated THP-1 cells (a human monocytic line) as a proxy for innate immune activation [2] [3] [6]. Initial hits from a bilateral symmetry-focused sublibrary showed moderate activity. Subsequent structure-activity relationship (SAR) studies systematically optimized these leads, achieving an 800-fold enhancement in potency. Critical modifications included refining the central linker and stereochemistry, culminating in Diprovocim (EC~50~ = 110 pM in THP-1 cells) [5] [6].
Validation studies confirmed Diprovocim’s species cross-reactivity and cell-type breadth:
Table 1: Potency of Diprovocim Across Immune Cell Types
Cell Type | Species | Readout | EC~50~ |
---|---|---|---|
THP-1 cells | Human | TNF-α production | 110 pM |
Peripheral blood mononuclear cells (PBMCs) | Human | TNF-α production | 875 pM |
Peritoneal macrophages | Mouse | TNF-α production | 1.3 nM |
Bone marrow-derived dendritic cells (BMDCs) | Mouse | TNF-α production | 6.7 nM |
Bone marrow-derived dendritic cells (BMDCs) | Mouse | IL-6 production | Comparable to TNF-α |
Target engagement studies using genetically deficient macrophages proved Diprovocim’s dependence on TLR1/TLR2 heterodimers and the canonical MyD88/IRAK4 signaling axis. Activity was abolished in Tlr1⁻/⁻, Tlr2⁻/⁻, Myd88⁻/⁻, and Irak4⁻/⁻ cells but preserved in Tlr6⁻/⁻ models [2] [3].
Diprovocim (C~56~H~56~N~6~O~6~; molecular weight 909.08 g/mol) represents a paradigm shift from canonical TLR2 agonists. Unlike natural lipopeptides (e.g., Pam~3~CSK~4~) or microbial lipoproteins that feature lipid moieties inserted into TLR hydrophobic pockets, Diprovocim is a fully synthetic, lipid-free small molecule with bilateral symmetry [1] [5]. Its core consists of two pyrrolidine-dicarboxamide units linked by a terephthaloyl bridge, each decorated with (1S,2R)-2-phenylcyclopropyl carboxamide groups [5] [6].
Table 2: Structural and Functional Comparison of Diprovocim vs. Pam~3~CSK~4~
Property | Diprovocim | Pam~3~CSK~4~ |
---|---|---|
Chemical Class | Synthetic bisamide | Triacylated lipopeptide |
Molecular Weight | 909.08 g/mol | ~1,500 g/mol |
TLR Complex | TLR2 homodimer or TLR2/TLR1 | TLR2/TLR1 heterodimer |
Binding Pocket | Symmetric interface between two TLR2 ectodomains | Hydrophobic channels in TLR1/2 heterodimer |
Key Interactions | Hydrophobic contacts + hydrogen-bonding network | Ester-linked lipid chain insertion |
Synthetic Accessibility | High (defined chemical structure) | Moderate (peptide synthesis required) |
X-ray crystallography (PDB ID: 6E5R) revealed that two Diprovocim molecules occupy a symmetrical pocket formed at the interface of two TLR2 ectodomains. This binding mode – unprecedented among TLR agonists – involves:
This unique binding stabilizes TLR2 homodimers in addition to TLR2/TLR1 heterodimers, rationalizing its exceptionally low EC~50~ and robust signaling [1] [5]. Synthetic advantages include:
The structural insights from Diprovocim-TLR2 co-crystals provide a blueprint for rational design of next-generation non-lipid TLR agonists with tailored immunostimulatory profiles [1] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1